2,3-Dichloro-6-nitrobenzenesulfonyl chloride 2,3-Dichloro-6-nitrobenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1803838-57-4
VCID: VC2743211
InChI: InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(10(11)12)6(5(3)8)15(9,13)14/h1-2H
SMILES: C1=CC(=C(C(=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl)Cl
Molecular Formula: C6H2Cl3NO4S
Molecular Weight: 290.5 g/mol

2,3-Dichloro-6-nitrobenzenesulfonyl chloride

CAS No.: 1803838-57-4

Cat. No.: VC2743211

Molecular Formula: C6H2Cl3NO4S

Molecular Weight: 290.5 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichloro-6-nitrobenzenesulfonyl chloride - 1803838-57-4

Specification

CAS No. 1803838-57-4
Molecular Formula C6H2Cl3NO4S
Molecular Weight 290.5 g/mol
IUPAC Name 2,3-dichloro-6-nitrobenzenesulfonyl chloride
Standard InChI InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(10(11)12)6(5(3)8)15(9,13)14/h1-2H
Standard InChI Key LISQBNWNPJZAGZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl)Cl
Canonical SMILES C1=CC(=C(C(=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl)Cl

Introduction

2,3-Dichloro-6-nitrobenzenesulfonyl chloride is a specialized organic compound with the molecular formula C6H2Cl3NO4S and a molecular weight of approximately 290.51 g/mol. This compound features a benzene ring substituted with two chlorine atoms at positions 2 and 3, a nitro group at position 6, and a sulfonyl chloride functional group. Its unique structure makes it valuable in various chemical syntheses and applications, particularly in pharmaceuticals, agrochemicals, and materials science.

Synthesis of 2,3-Dichloro-6-nitrobenzenesulfonyl chloride

The synthesis of 2,3-dichloro-6-nitrobenzenesulfonyl chloride typically involves several steps, including chlorination and nitration processes. These methods ensure that the desired functional groups are introduced in a controlled manner to yield high-purity products. The exact synthesis pathway may vary depending on the starting materials and desired yield, but controlling reaction conditions such as temperature and solvent is crucial for optimizing yields and selectivity.

Applications and Research Findings

2,3-Dichloro-6-nitrobenzenesulfonyl chloride is used in various scientific research applications due to its versatility. It participates in the synthesis of sulfonamide derivatives, which are essential in medicinal chemistry. The compound's ability to introduce specific functional groups makes it valuable for creating complex molecules with potential biological activity.

Table 2: Applications of 2,3-Dichloro-6-nitrobenzenesulfonyl chloride

Application AreaDescription
PharmaceuticalsSynthesis of sulfonamide derivatives for medicinal use
AgrochemicalsDevelopment of new pesticides and herbicides
Materials ScienceCreation of advanced materials with specific chemical properties

Safety and Handling

Handling 2,3-dichloro-6-nitrobenzenesulfonyl chloride requires caution due to its corrosive nature and potential health hazards associated with exposure. It is essential to use appropriate personal protective equipment and follow safety protocols when working with this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator